

# Application Notes and Protocols for M-1121 in Leukemia Cell Lines

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## Compound of Interest

Compound Name: M-1121

Cat. No.: B15568950

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## Introduction

M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.<sup>[1][2][3][4][5]</sup> It targets a critical dependency in acute leukemias harboring MLL rearrangements (MLLr). By covalently binding to Cysteine 329 in the MLL binding pocket of menin, M-1121 effectively disrupts the menin-MLL interaction, which is essential for the leukemogenic activity of MLL fusion proteins. This inhibition leads to the dose-dependent downregulation of key downstream target genes, such as HOXA9 and MEIS1, ultimately suppressing the proliferation of MLLr leukemia cells. M-1121 has demonstrated high selectivity for MLLr leukemia cell lines while showing minimal activity against cell lines with wild-type MLL.

These application notes provide detailed protocols for the in vitro use of M-1121 to assist researchers in evaluating its efficacy and mechanism of action in leukemia cell lines.

## Data Presentation

The following table summarizes the in vitro anti-proliferative activity of M-1121 in a panel of human leukemia cell lines. The data is presented as the half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of M-1121 required to inhibit the growth of the cell population by 50%.

| Cell Line | Leukemia Subtype                   | MLL Status | IC50 (nM) | Reference |
|-----------|------------------------------------|------------|-----------|-----------|
| MV4;11    | Acute Myeloid Leukemia (AML)       | MLL-AF4    | 10.3      |           |
| MOLM-13   | Acute Myeloid Leukemia (AML)       | MLL-AF9    | 51.5      |           |
| KOPN-8    | Acute Lymphoblastic Leukemia (ALL) | MLL-AF4    | -         | -         |
| ML-2      | Acute Myeloid Leukemia (AML)       | MLL-AF6    | -         | -         |
| HL-60     | Acute Promyelocytic Leukemia (APL) | Wild-Type  | >10,000   | -         |
| U937      | Histiocytic Lymphoma               | Wild-Type  | >10,000   | -         |
| K562      | Chronic Myeloid Leukemia (CML)     | Wild-Type  | >10,000   | -         |

Note: Specific IC50 values for KOPN-8 and ML-2 were not explicitly provided in the searched literature, though they are MLL-rearranged and expected to be sensitive to M-1121. The wild-type cell lines showed no significant inhibition up to 10  $\mu$ M.

## Experimental Protocols

### Cell Culture

Materials:

- Leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8, ML-2, HL-60, U937, K562)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypan blue solution
- Hemocytometer or automated cell counter

Protocol:

- Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Monitor cell density and viability regularly. Subculture the cells as needed to maintain logarithmic growth. For suspension cells, this typically involves diluting the cell suspension with fresh medium.
- Prior to any experiment, assess cell viability using trypan blue exclusion. Ensure cell viability is >95%.

## Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of M-1121 on the proliferation and viability of leukemia cell lines.

Materials:

- Leukemia cell lines
- Complete cell culture medium
- M-1121 stock solution (dissolved in DMSO)
- 96-well clear or opaque-walled microplates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay
- Microplate reader (absorbance or luminescence)

Protocol:

- Prepare a serial dilution of M-1121 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 10  $\mu$ M) to determine the IC<sub>50</sub> value accurately. Include a DMSO vehicle control.
- Seed the leukemia cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100  $\mu$ L of medium.
- Add 100  $\mu$ L of the diluted M-1121 or DMSO control to the respective wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- For MTT Assay:
  - Add 20  $\mu$ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
  - Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- For CellTiter-Glo® Assay:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add 100  $\mu$ L of CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the M-1121 concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

## Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the effect of M-1121 on the expression of target genes such as HOXA9 and MEIS1.

### Materials:

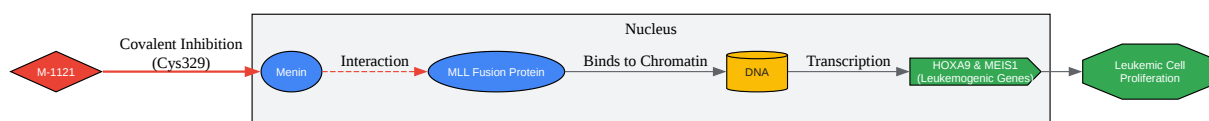
- Leukemia cell lines (e.g., MV4;11)
- Complete cell culture medium
- M-1121
- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
- Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
- qRT-PCR instrument

### Protocol:

- Seed leukemia cells (e.g., MV4;11) in a 6-well plate at an appropriate density.
- Treat the cells with various concentrations of M-1121 (e.g., 10 nM, 30 nM, 100 nM) or DMSO as a vehicle control for 24 to 48 hours.

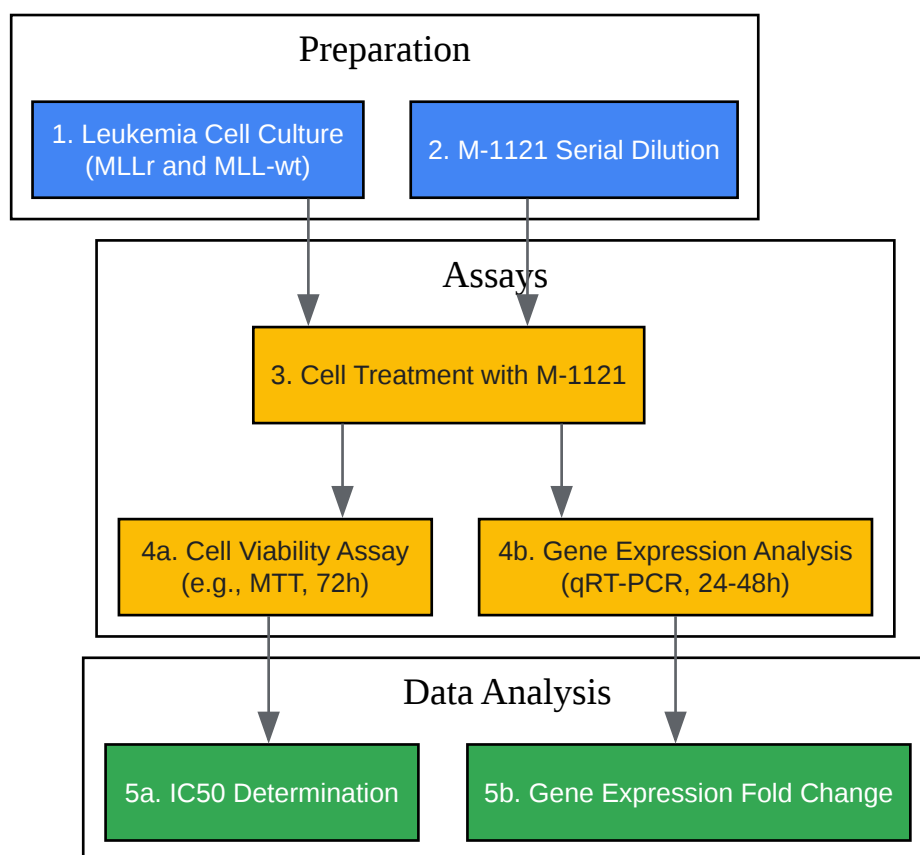
- Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
- Quantify the RNA concentration and assess its purity (A260/A280 ratio).
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
- Analyze the results using the  $\Delta\Delta C_t$  method to determine the relative fold change in gene expression in M-1121-treated cells compared to the DMSO-treated control. Normalize the expression of the target genes to the housekeeping gene.

## Visualizations



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Caption: M-1121 Signaling Pathway in MLLr Leukemia.



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Caption: In Vitro Experimental Workflow for M-1121.

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## References

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